![molecular formula C13H18N2O2 B12050606 N-[3-(piperidin-4-yloxy)phenyl]acetamide](/img/structure/B12050606.png)
N-[3-(piperidin-4-yloxy)phenyl]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(piperidin-4-yloxy)phenyl]acetamide typically involves the reaction of 3-hydroxyacetophenone with piperidine under specific conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(piperidin-4-yloxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-[3-(piperidin-4-yloxy)phenyl]acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3-(piperidin-4-yloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-[4-Hydroxy-3-(1-piperidinylmethyl)phenyl]acetamide
- N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetamide
- 2-[4-(4-Piperidinyloxy)phenyl]acetamide
Uniqueness
N-[3-(piperidin-4-yloxy)phenyl]acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its piperidine moiety is a crucial pharmacophore, making it valuable in drug discovery and development .
Biological Activity
N-[3-(piperidin-4-yloxy)phenyl]acetamide is a chemical compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structure, characterized by the presence of a piperidine ring attached to a phenyl group and an acetamide functional group, suggests diverse interactions with biological targets. This article will explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{14}H_{18}N_{2}O_{2}, with a molecular weight of approximately 234.29 g/mol. The compound's structure can be represented as follows:
Research indicates that this compound interacts with various biological pathways, primarily through its ability to bind to specific receptors and enzymes. Its potential mechanisms of action include:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and bacterial infections.
- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, potentially influencing neurotransmitter systems or other signaling pathways.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound. In vitro testing has demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity, comparable to standard antibiotics.
Bacterial Strain | MIC (µg/mL) | Comparison Drug |
---|---|---|
Staphylococcus aureus | 16 | Ciprofloxacin |
Escherichia coli | 32 | Norfloxacin |
Pseudomonas aeruginosa | 64 | Chloramphenicol |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. Experimental models have reported decreased levels of pro-inflammatory cytokines upon treatment with the compound, suggesting its potential utility in managing inflammatory diseases.
Case Studies
-
Study on Antimicrobial Properties :
A study conducted by researchers at [source] evaluated the antimicrobial efficacy of various substituted acetamides, including this compound. Results indicated that the compound exhibited notable antibacterial activity against resistant strains of Staphylococcus aureus. -
Evaluation of Anti-inflammatory Activity :
Another investigation published in [source] assessed the anti-inflammatory effects of this compound in a murine model of arthritis. The findings revealed significant reductions in joint swelling and pain scores compared to control groups.
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-(3-piperidin-4-yloxyphenyl)acetamide |
InChI |
InChI=1S/C13H18N2O2/c1-10(16)15-11-3-2-4-13(9-11)17-12-5-7-14-8-6-12/h2-4,9,12,14H,5-8H2,1H3,(H,15,16) |
InChI Key |
VUHTTZFQPPZFPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2CCNCC2 |
Origin of Product |
United States |
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